モリブデン酸アセチルアセトナート

概要

説明

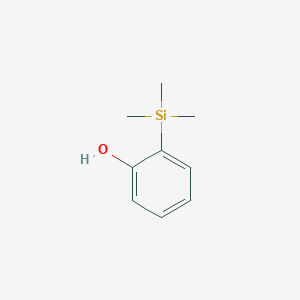

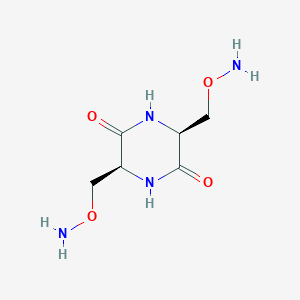

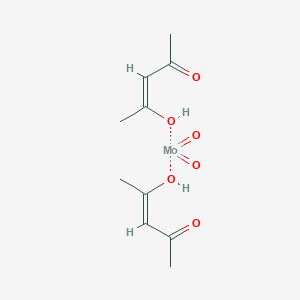

Bis(acetylacetonato)dioxomolybdenum(VI), commonly referred to as Mo(acac)2, is a coordination complex of molybdenum and two acetylacetonate (acac) ligands. This compound is widely used in scientific research, particularly in the fields of biochemistry, physiology, and materials science. Mo(acac)2 has diverse applications due to its unique properties, including its ability to catalyze chemical reactions and its coordination chemistry.

科学的研究の応用

有機合成における触媒作用

モリブデン酸アセチルアセトナート: は、さまざまな有機反応において触媒として役立ちます。特に、過酸化水素(H₂O₂)を用いたアルコールの酸化に効果的です。 この用途は、医薬品用のファインケミカルや中間体の合成に不可欠です .

オレフィンのエポキシ化

この化合物は、オレフィンのエポキシ化のためのグラフェン酸化物担持不均一モリブデン触媒を調製するために使用されます . エポキシドは、反応性が高いため、プラスチック、樹脂、医薬品の製造に役立ちます。

シッフ塩基錯体の合成

ビス(アセチルアセトナト)ジオキソモリブデン(VI)は、ジオキソモリブデン(VI)シッフ塩基錯体を合成するための出発物質です . これらの錯体は触媒作用を持ち、さまざまな有機変換における可能性が探求されています。

エーテル化およびチオエーテル化反応

この化合物は、チオールおよびアルコールのエーテル化およびチオエーテル化反応において触媒として作用します . これらの反応は、溶媒や化学中間体として使用されるエーテルおよびチオエーテルを生成するために重要です。

ナノハイブリッド錯体の合成

これは、シッフ塩基および欠損ケギン型ポリオキソメタレートとのナノハイブリッド錯体の合成に関与しています。 これらの錯体は、tert-ブチルヒドロペルオキシドを酸化剤として用いたオレフィンのエポキシ化に対して触媒活性を示します .

不均一触媒の調製

モリブデン酸アセチルアセトナートは、有機化合物の選択的酸化のための新しい不均一触媒を調製するために使用されます。 これらの触媒は、安定性、分離の容易さ、および再利用性などの利点を提供します .

作用機序

Target of Action

It is known that the compound is often used as a catalyst in various chemical reactions , suggesting that its targets could be the reactants in these processes.

Mode of Action

Molybdenyl acetylacetonate interacts with its targets through coordination chemistry . The compound forms a six-membered chelate ring with its targets, typically involving both oxygen atoms of the acetylacetonate anion . This interaction can facilitate various chemical reactions, particularly in the presence of other catalysts .

Biochemical Pathways

Molybdenyl acetylacetonate is involved in the catalysis of several chemical reactions . For instance, it has been used in the epoxidation of olefins, a reaction that forms epoxides from alkenes . The compound’s synergistic effect with lacunary Keggin-type polyoxometalates plays a crucial role in promoting catalytic activity .

Result of Action

The primary result of molybdenyl acetylacetonate’s action is the facilitation of chemical reactions . As a catalyst, it lowers the activation energy required for reactions to proceed, thereby increasing their rate . In the case of olefin epoxidation, for example, the compound helps convert alkenes into epoxides .

Action Environment

The action, efficacy, and stability of molybdenyl acetylacetonate can be influenced by various environmental factors. These may include the presence of other compounds, reaction conditions (such as temperature and pressure), and the specific nature of the reaction being catalyzed . For instance, the compound’s catalytic activity in olefin epoxidation is enhanced by the presence of lacunary Keggin-type polyoxometalates .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Molybdenyl acetylacetonate has been found to interact with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of nanohybrid compounds through its reaction with Lacunary Keggin-type polyoxometalate compounds . The interaction between molybdenyl acetylacetonate and these compounds plays a crucial role in promoting catalytic activity .

Molecular Mechanism

The molecular mechanism of Molybdenyl acetylacetonate is largely based on its catalytic properties. It has been shown to facilitate the epoxidation of olefins, a key step in the synthesis of cyclic carbonates . This suggests that Molybdenyl acetylacetonate may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, Molybdenyl acetylacetonate has demonstrated stability and effectiveness over time. For example, catalysts involving Molybdenyl acetylacetonate have been reused at least six times without obvious loss of activity .

Metabolic Pathways

Molybdenyl acetylacetonate is involved in the catalytic epoxidation of olefins, a key step in the metabolic pathway for the synthesis of cyclic carbonates . It is likely that it interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

特性

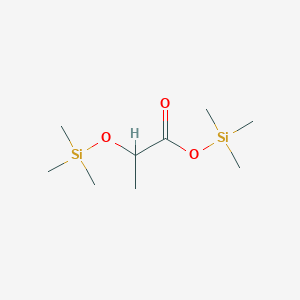

| { "Design of the Synthesis Pathway": "The synthesis of Bis(acetylacetonato)dioxomolybdenum(VI) can be achieved by reacting ammonium molybdate tetrahydrate with acetylacetone in the presence of concentrated nitric acid to form molybdenum acetylacetonate. This intermediate can then be reacted with hydrogen peroxide in the presence of a base to yield Bis(acetylacetonato)dioxomolybdenum(VI).", "Starting Materials": [ "Ammonium molybdate tetrahydrate", "Acetylacetone", "Concentrated nitric acid", "Hydrogen peroxide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "React ammonium molybdate tetrahydrate with acetylacetone in the presence of concentrated nitric acid to form molybdenum acetylacetonate.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the product.", "Dissolve the molybdenum acetylacetonate in a suitable solvent.", "Add hydrogen peroxide to the solution in the presence of a base.", "Stir the reaction mixture for several hours at room temperature.", "Filter the product and wash with a suitable solvent.", "Dry the product under vacuum." ] } | |

CAS番号 |

17524-05-9 |

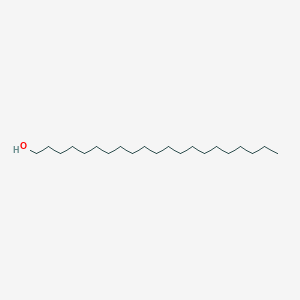

分子式 |

C10H14MoO6 |

分子量 |

326.16 g/mol |

IUPAC名 |

dioxomolybdenum(2+);pentane-2,4-dione |

InChI |

InChI=1S/2C5H7O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;;/q2*-1;+2;; |

InChIキー |

PWDOIKXKCJKICU-UHFFFAOYSA-N |

異性体SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Mo]=O |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |

正規SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O=[Mo+2]=O |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of molybdenyl acetylacetonate?

A1: The molecular formula of molybdenyl acetylacetonate is C10H14MoO6, and its molecular weight is 326.15 g/mol.

Q2: What spectroscopic data is available for molybdenyl acetylacetonate?

A2: Molybdenyl acetylacetonate has been characterized by various spectroscopic techniques including:

- IR spectroscopy: IR spectra typically show characteristic bands for Mo=O stretching vibrations around 900-950 cm-1. [, , , , ]

- UV-Vis spectroscopy: UV-Vis spectra often display absorption bands related to ligand-to-metal charge transfer transitions. [, , ]

- NMR spectroscopy (1H and 13C): NMR provides information about the structure and dynamics of the complex in solution. [, , , , , ]

- Mass spectrometry: This technique helps to determine the molecular weight and fragmentation patterns of the compound. [, ]

Q3: What are the main catalytic applications of molybdenyl acetylacetonate?

A3: Molybdenyl acetylacetonate is a versatile catalyst used in various organic reactions, including:

- Epoxidation of olefins: This is one of the most studied applications, often using tert-butyl hydroperoxide (TBHP) as an oxidant. [, , , , ]

- Oxidation of alcohols: Molybdenyl acetylacetonate can catalyze the selective oxidation of alcohols to aldehydes or ketones using oxidants like hydrogen peroxide or sodium percarbonate. [, , ]

- Synthesis of bis(indolyl)methanes: This reaction involves electrophilic substitution of indoles with aldehydes or ketones in the presence of molybdenyl acetylacetonate. []

- Hetero Diels-Alder reactions: This catalyst can promote the formation of heterocyclic compounds like dihydropyrans. []

- Synthesis of cyclic carbonates: Molybdenyl acetylacetonate, in combination with quaternary ammonium salts, catalyzes the cycloaddition of CO2 to olefins, forming cyclic carbonates. []

Q4: What is the role of molybdenyl acetylacetonate in these catalytic reactions?

A4: Molybdenyl acetylacetonate acts as a Lewis acid catalyst in these reactions, activating the substrates through coordination. For example, in epoxidation reactions, the molybdenum center coordinates to the oxygen atom of the peroxide, facilitating oxygen transfer to the olefin. [, ]

Q5: How selective is molybdenyl acetylacetonate in its catalytic activity?

A5: The selectivity of molybdenyl acetylacetonate depends on the specific reaction and reaction conditions. For example, in alcohol oxidation, it shows good selectivity towards aldehydes over ketones. [, ] In olefin epoxidation, the catalyst generally exhibits higher selectivity for electron-rich olefins. [, ]

Q6: How does the choice of solvent affect the stability and catalytic activity of molybdenyl acetylacetonate?

A6: The solvent can significantly influence the catalytic activity and stability of molybdenyl acetylacetonate. [, ] Polar solvents like alcohols can coordinate to the molybdenum center, potentially affecting its Lewis acidity and reactivity. In some cases, non-polar solvents like hydrocarbons are preferred to avoid undesirable side reactions. [, ]

Q7: Have there been any computational studies on molybdenyl acetylacetonate and its catalytic activity?

A7: Yes, computational studies using density functional theory (DFT) calculations have been performed to investigate the electronic structure and catalytic properties of molybdenyl acetylacetonate. [] These studies help to understand the mechanism of action and potentially guide the design of more efficient catalysts.

Q8: How do modifications to the acetylacetonate ligand affect the activity of molybdenyl complexes?

A8: Modifying the acetylacetonate ligand can influence the steric and electronic properties of the molybdenum center, impacting its catalytic activity and selectivity. [, ] For example, introducing electron-withdrawing or electron-donating groups on the acetylacetonate ring can alter the Lewis acidity of the metal center, affecting its interaction with substrates.

Q9: Are there alternative molybdenum-based catalysts for the reactions mentioned above?

A9: Yes, several other molybdenum compounds, such as molybdenum oxides (MoO3), molybdenum salts (e.g., Na2MoO4), and other molybdenum complexes, are known to catalyze similar reactions. [] The choice of the most suitable catalyst often depends on the specific reaction, desired selectivity, and cost-effectiveness.

Q10: What are the environmental concerns related to molybdenyl acetylacetonate?

A10: While molybdenyl acetylacetonate itself is not considered highly toxic, the use of organic solvents and oxidizing agents in its applications raises environmental concerns. [] Research is focused on developing more sustainable catalytic processes using greener solvents and oxidants, as well as exploring the possibility of catalyst recovery and reuse.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。